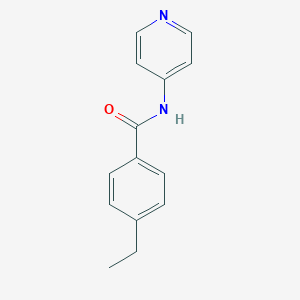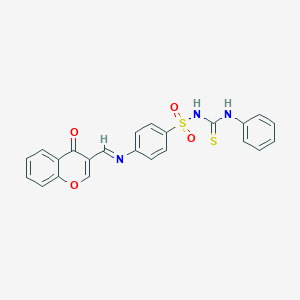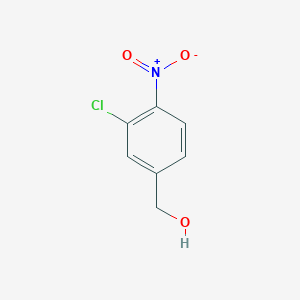![molecular formula C22H18N4 B183602 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene CAS No. 141045-26-3](/img/structure/B183602.png)
1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene
Descripción general
Descripción
1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic compound that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular formula of 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene is C14H14N4 . The average mass is 238.288 Da and the monoisotopic mass is 238.121841 Da .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 485.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 72.2±3.0 kJ/mol and the flash point is 247.2±23.2 °C . The index of refraction is 1.641 and the molar refractivity is 73.4±0.5 cm3 .Aplicaciones Científicas De Investigación
- Applications :
- Antibacterial and Antifungal Agents : Derivatives of 1,3-diazole exhibit antibacterial and antifungal activities .
- Anticancer Compounds : Researchers have synthesized imidazole-containing compounds and evaluated their anticancer potential against different cell lines .
- Antiulcer Drugs : Commercially available drugs like omeprazole and pantoprazole contain the 1,3-diazole ring .
- Application : 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene serves as an organic linker in MOFs. These porous materials find applications in gas storage, catalysis, and drug delivery .
Medicinal Chemistry and Drug Development
Metal-Organic Frameworks (MOFs)
Regiocontrolled Synthesis of Substituted Imidazoles
Propiedades
IUPAC Name |
1-methyl-2-[3-(1-methylbenzimidazol-2-yl)phenyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4/c1-25-19-12-5-3-10-17(19)23-21(25)15-8-7-9-16(14-15)22-24-18-11-4-6-13-20(18)26(22)2/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEROFEHUZVLDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)C4=NC5=CC=CC=C5N4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476976 | |
| Record name | 2,2'-(1,3-Phenylene)bis(1-methyl-1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141045-26-3 | |
| Record name | 2,2'-(1,3-Phenylene)bis(1-methyl-1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene contribute to the biological activity of metal complexes?
A: 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene acts as an NCN pincer ligand, forming stable complexes with various metal ions like Ruthenium(II) [], Copper(I) [], Iron(II) [], Iridium(III) [], and Oxidovanadium(IV) []. This ligand influences the complex's overall structure, charge, and stability, impacting its interactions with biological targets like DNA and proteins.
Q2: Does the structure of 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene impact the properties of its metal complexes?
A2: While specific structural characterization data for the free ligand isn't extensively discussed in the provided research, it primarily serves as a scaffold for metal coordination. Its structure allows for modifications, influencing the complex's overall properties.
Q3: What are the potential applications of metal complexes containing 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene in diagnostics?
A: Research shows promise for using these complexes in detecting specific analytes within biological systems. For example, a heterodinuclear Palladium(II)-Gold(I) pincer complex incorporating 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene exhibits two-photon luminescence and selectively detects Cobalt(II) ions in aqueous solutions, even amidst other biologically relevant cations []. This selectivity and sensitivity make it a potential candidate for developing two-photon luminescent probes for visualizing Cobalt(II) accumulation in live cells [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



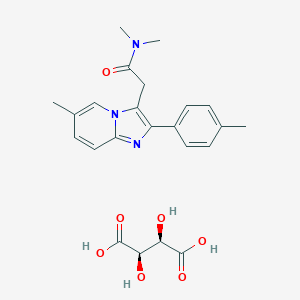
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)
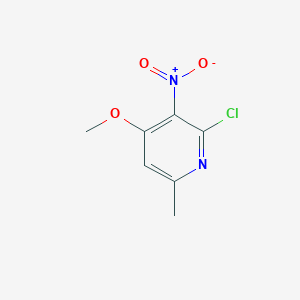

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)




![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)

